REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:11].[NH3:12].[OH-].[Na+]>O>[NH2:12][C:2]1([CH3:1])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:11] |f:2.3|
|
Name
|
K3FeCN6
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.35 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
de-gassed
|
Type
|
CUSTOM
|
Details
|
by periodic evacuating
|
Type
|
CUSTOM
|
Details
|
flushing with nitrogen (3×)
|
Type
|
ADDITION
|
Details
|
is added over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
When cool
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to a volume of 200 ml
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into aqueous HCl (200 mL, 1M)
|
Type
|
CUSTOM
|
Details
|
The acidic aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |